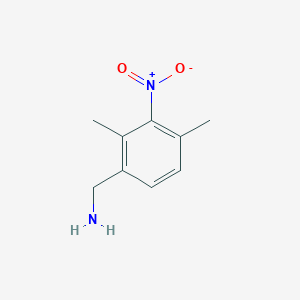

3-Nitro-2,4-dimethyl-benzylamine

Description

Historical Context and Evolution of Research on Nitrobenzylamine Derivatives

The study of nitroaromatic compounds has been a cornerstone of organic chemistry since the 19th century, initially driven by the development of synthetic dyes and explosives. The facile introduction of the nitro group onto aromatic rings through electrophilic nitration, and its subsequent reduction to an amino group, became a fundamental transformation in synthetic organic chemistry. savemyexams.com Early research primarily focused on simple nitroanilines and their applications.

Significance of Aromatic Nitro and Benzylamine (B48309) Moieties in Synthetic Design and Chemical Reactivity

The chemical behavior of substituted nitrobenzylamines is dictated by the distinct properties of the aromatic nitro and benzylamine functional groups.

The aromatic nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. More importantly, the nitro group is readily reduced to a variety of other functional groups, most notably the amino group, providing a gateway to a wide range of derivatives. savemyexams.commdpi.com

The benzylamine moiety consists of a basic amino group attached to a benzyl (B1604629) group. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. ncert.nic.in This allows for a variety of reactions, including salt formation with acids, acylation, and alkylation. The benzyl C-N bond can also be cleaved under certain conditions. The presence of the benzyl group distinguishes it from anilines, where the amino group is directly attached to the aromatic ring, leading to different reactivity patterns.

The combination of these two groups in one molecule creates a bifunctional scaffold. The nitro group's electron-withdrawing nature can influence the pKa of the amino group, making it less basic than a corresponding non-nitrated benzylamine.

Overview of Research Trajectories for Specific Substituted Nitrobenzylamines

Research into substituted nitrobenzylamines has followed several key trajectories:

Medicinal Chemistry: Many studies have focused on synthesizing and evaluating nitrobenzylamine derivatives for their potential biological activity. For instance, nitro-substituted benzothiazole (B30560) derivatives, which can be synthesized from precursors related to nitroanilines, have been investigated for their antibacterial properties. researchgate.net The ability of the nitro group to be reduced in hypoxic (low oxygen) environments has also been exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Synthetic Methodology: A significant area of research has been the development of new and efficient methods for the synthesis of substituted nitrobenzylamines. This includes the exploration of various reductive amination techniques, where a nitroaldehyde is reacted with an amine in the presence of a reducing agent to form the target benzylamine in a single step. rsc.orgarkat-usa.orgfrontiersin.orgmasterorganicchemistry.comucla.edu

Materials Science: The unique electronic properties of nitroaromatic compounds have led to their investigation in the field of materials science, particularly for applications in nonlinear optics and as fluorescent probes. ontosight.ai

Given the lack of specific data for 3-Nitro-2,4-dimethyl-benzylamine, its potential research trajectory would likely follow these established paths, starting with its synthesis and characterization, followed by an exploration of its chemical reactivity and potential applications.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables detail information on analogous compounds.

Table 1: Physicochemical Properties of Representative Benzylamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |

|---|---|---|---|---|---|

| Benzylamine | C₇H₉N | 107.15 | -10 | Miscible with water, alcohol, ether | 9.34 |

| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15 | 82-85 | Sparingly soluble in water | 8.4 (of the conjugate acid) nih.gov |

| 4-Nitrobenzylamine hydrochloride | C₇H₉ClN₂O₂ | 188.61 | ~265 (decomposes) | Soluble in methanol:glacial acetic acid (1:1) sigmaaldrich.comnih.gov | Not applicable |

Table 2: Synthesis Precursors for Substituted Nitrobenzylamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Use |

|---|---|---|---|---|---|

| 2,4-Dimethyl-1-nitrobenzene | C₈H₉NO₂ | 151.16 | 244 | 7-9 | Precursor to 2,4-dimethylaniline (B123086) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 164 (at 12 mmHg) | 58 | Intermediate for reductive amination ijpsonline.comprepchem.com |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 300 | 103-106 | Intermediate for reductive amination wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2,4-dimethyl-3-nitrophenyl)methanamine |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,5,10H2,1-2H3 |

InChI Key |

UXPDPRAWIPQIPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CN)C)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitro 2,4 Dimethyl Benzylamine and Analogues

Direct Synthetic Pathways

Direct synthetic routes to 3-Nitro-2,4-dimethyl-benzylamine and related structures often involve the sequential introduction of functional groups onto a pre-existing aromatic ring. These methods rely on the careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Nitration Strategies for Substituted Benzylamines

The nitration of aromatic compounds is a fundamental reaction in organic synthesis. numberanalytics.com However, achieving regioselectivity, especially in polysubstituted systems, can be challenging. In the case of synthesizing this compound, direct nitration of 2,4-dimethylbenzylamine (B150994) would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of both the amino and methyl groups. libretexts.org A more controlled approach involves the nitration of a precursor where the directing effects of the substituents favor the desired 3-position.

A plausible strategy would be the nitration of 2,4-dimethylbenzonitrile. The cyano group is a meta-director, while the methyl groups are ortho-, para-directors. This combination of directing effects would favor the introduction of the nitro group at the 3-position. Subsequent reduction of the nitrile group would then yield the target this compound. The nitration of nitriles like benzonitrile (B105546) and tolunitrile is typically carried out at temperatures ranging from 15°C to 60°C. google.com For less reactive nitriles, such as halogenated benzonitriles, higher temperatures of 40-50°C may be necessary. google.com

An alternative is the nitration of phenolic compounds in the presence of metal-modified montmorillonite (B579905) KSF, which has been shown to be an effective and reusable catalyst. organic-chemistry.org Another mild and regioselective nitration method involves using an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature. rsc.org

| Starting Material | Nitrating Agent | Key Strategy | Plausible Product |

| 2,4-Dimethylbenzonitrile | HNO₃/H₂SO₄ | Meta-directing effect of the cyano group | 3-Nitro-2,4-dimethylbenzonitrile |

| 2,4-Dimethylphenol | Dilute HNO₃/Sodium Dodecylsulfate | Mild and regioselective nitration | 3-Nitro-2,4-dimethylphenol |

This table outlines plausible regioselective nitration strategies towards precursors for this compound.

Reductive Amination Approaches to Substituted Benzylamine (B48309) Scaffolds

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This approach can be applied to the synthesis of this compound by starting with 3-nitro-2,4-dimethylbenzaldehyde. The aldehyde can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired benzylamine. ias.ac.in

Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation is also a common method, often utilizing catalysts such as ruthenium or nickel. researchgate.netresearchgate.net For instance, a simple RuCl₂(PPh₃)₃ catalyst has been shown to be effective for the reductive amination of a wide range of carbonyl compounds with ammonia. researchgate.net

The direct reductive amination of aldehydes with nitroarenes using formic acid as a hydrogen source has also been reported, offering a green and efficient alternative. rsc.orgnih.gov This method often employs catalysts like gold nanoparticles supported on titania. rsc.orgnih.gov

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Product |

| 3-Nitro-2,4-dimethylbenzaldehyde | Ammonia | Sodium Borohydride | This compound |

| 3-Nitro-2,4-dimethylbenzaldehyde | Ammonia | H₂/RuCl₂(PPh₃)₃ | This compound |

| Benzaldehyde | 4-Nitro-2,6-dimethylaniline | Formic Acid/Au/TiO₂ | N-(4-Nitro-2,6-dimethylphenyl)benzylamine |

This table illustrates various reductive amination approaches for the synthesis of substituted benzylamine scaffolds.

Nucleophilic Aromatic Substitution in the Synthesis of Nitro-Substituted Aromatic Amines

Nucleophilic aromatic substitution (SNAᵣ) is a powerful tool for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups like the nitro group. wikipedia.orgchemistrysteps.com The nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halide, at the ortho or para position. wikipedia.orgchemistrysteps.com

While direct synthesis of this compound via SₙAr on a precursor like 3-halo-2,4-dimethylnitrobenzene with an amine nucleophile is conceivable, the steric hindrance from the two methyl groups might pose a challenge. A more common application of SₙAr in this context would be the synthesis of precursors or analogues. For example, reacting a dihalonitrobenzene with an appropriate amine can lead to the formation of a nitro-substituted aromatic amine. semanticscholar.org

The reaction conditions for SₙAr can vary, but often involve a polar aprotic solvent like DMF or DMSO and may be facilitated by a base. semanticscholar.orgrsc.org The choice of base and solvent can significantly impact the reaction outcome. rsc.org In some cases, oxidative nucleophilic substitution of hydrogen (ONSH) can be employed, where a hydrogen atom is replaced by a nucleophile in the presence of an oxidizing agent. rsc.org

| Aromatic Substrate | Nucleophile | Conditions | Potential Product |

| 1-Fluoro-2,4-dinitrobenzene | 2,4-Dimethylaniline (B123086) | DMF, Base | N-(2,4-Dinitrophenyl)-2,4-dimethylaniline |

| 4-Chloro-3-nitrotoluene | Ammonia | High Pressure, Catalyst | 4-Amino-3-nitrotoluene |

| 1,3-Dichloro-4-nitrobenzene | Benzylamine | DMSO, K₂CO₃ | N-Benzyl-2-chloro-4-nitroaniline |

This table provides examples of SₙAr reactions for the synthesis of nitro-substituted aromatic amines.

Multicomponent Reaction (MCR) Strategies for the Synthesis of this compound Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step by combining three or more reactants. wikipedia.org These reactions are highly valuable in combinatorial chemistry and drug discovery.

Modified Ugi Reactions Utilizing Nitrobenzylamine Equivalents

The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. wikipedia.org Modified Ugi reactions can be employed to synthesize scaffolds related to this compound.

A key modification involves using a nitrobenzylamine as the amine component. organic-chemistry.org For instance, 2-nitrobenzylamine can serve as an ammonia equivalent in a modified Ugi reaction. organic-chemistry.org After the U-4CR, the 2-nitrobenzyl group can be photochemically cleaved to yield the desired product. organic-chemistry.org This strategy allows for the incorporation of a primary amine functionality into the final product without the challenges of using ammonia directly in the U-4CR. organic-chemistry.org While a direct synthesis of this compound itself via this method is not straightforward, the Ugi reaction provides a powerful platform for creating diverse libraries of related substituted benzylamine derivatives. nih.gov

| Aldehyde | Amine Component | Carboxylic Acid | Isocyanide | Key Feature |

| Benzaldehyde | 2-Nitrobenzylamine | Acetic Acid | tert-Butyl isocyanide | Photochemical cleavage of the nitrobenzyl group |

| Isobutyraldehyde | o-Nitrobenzylamine | (E)-Fumaric acid monoethyl ester | Benzyl (B1604629) isocyanide | Potential for subsequent cyclization |

| Glyoxaldehydes | 2-(N-Boc-amino)phenylisocyanide | Various carboxylic acids | Various amines | Leads to benzodiazepine (B76468) synthesis after deprotection |

This table showcases examples of modified Ugi reactions that can be used to generate complex scaffolds, some of which could be precursors to substituted benzylamines.

Other Catalytic Multicomponent Cycloadditions for Benzylic Systems

Beyond the Ugi reaction, other catalytic multicomponent reactions can be utilized to construct benzylic systems. These often involve cascade reactions that form multiple bonds in a single operation. For example, a palladium-catalyzed multicomponent reaction between isatoic anhydrides, alkylamines, and benzylic alcohols in water can produce 2-aryl quinazolinones. researchgate.net This reaction proceeds through the in-situ generation of an aldehyde from the alcohol, followed by condensation and cyclization. researchgate.net

Copper-catalyzed three-component carboamination of styrenes with alkyltrifluoroborates and amines (or ureas) provides another route to secondary benzylamines. nih.gov This reaction involves the addition of an alkyl radical to the styrene (B11656) followed by metal-mediated coupling with the amine. nih.gov

While not directly yielding this compound, these multicomponent strategies highlight the potential for the rapid assembly of complex molecular scaffolds containing benzylic amine moieties. Adapting these methodologies by incorporating appropriately substituted starting materials could provide novel and efficient pathways to the target compound and its analogues.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Dehydrogenative Cyclocondensation | Isatoic anhydride | Alkylamine | Benzylic alcohol | Pd(II)/TPPMS | 2-Aryl Quinazolinones |

| Carboamination | Styrene | Potassium alkyltrifluoroborate | Urea/Aniline (B41778) | Copper(I) | Secondary Benzylureas/Benzylamines |

| Aliphatic Fluorination | Alkane | Selectfluor | N-hydroxyphthalimide | Copper(I) bis(imine) | Monofluorinated compounds |

This table presents examples of other multicomponent reactions for the synthesis of benzylic systems.

Transition Metal-Catalyzed Synthetic Routes

Modern organic synthesis heavily relies on transition metal catalysts to forge carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high precision and selectivity. For the synthesis of substituted nitrobenzylamines, these methods provide powerful tools for introducing the amine functionality and constructing the substituted aromatic core.

Palladium-Catalyzed Coupling Reactions in Nitrobenzylamine Synthesis

Palladium catalysis stands at the forefront of cross-coupling chemistry, enabling the formation of C-N bonds under mild conditions with broad substrate scope. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines. wikipedia.org

Historically, the synthesis of aromatic amines via cross-coupling required an aryl halide or pseudohalide (like a triflate) as a coupling partner. organic-chemistry.org For a molecule like this compound, a plausible synthetic precursor would be a halogenated nitroxylene derivative, such as 2-bromo-1,3-dimethyl-4-nitrobenzene. This precursor could then undergo a Buchwald-Hartwig amination. The development of sophisticated phosphine (B1218219) ligands, such as sterically hindered biarylphosphines (e.g., (o-biphenyl)P(t-Bu)₂), has been crucial. These ligands facilitate the key steps of the catalytic cycle—oxidative addition, Pd-N bond formation, and reductive elimination—and even allow for room-temperature reactions in some cases. cmu.edu The use of ammonia itself, or ammonia surrogates like lithium bis(trimethylsilyl)amide or ammonium (B1175870) salts, can be employed to install the primary amine. organic-chemistry.orgnih.gov

A groundbreaking advancement in this field is the use of the nitro group itself as a leaving group in palladium-catalyzed cross-coupling reactions. This approach, developed by Nakao and colleagues, allows for the direct amination of nitroarenes. nih.govresearchgate.net This methodology is significant because nitroarenes are often more readily available than the corresponding aryl halides. organic-chemistry.org In this transformation, a palladium(0) complex, supported by a specialized ligand like BrettPhos, is proposed to oxidatively add into the Ar–NO₂ bond, enabling subsequent coupling with an amine. nih.govresearchgate.net This opens up a novel synthetic route to nitroarylamines.

The table below summarizes representative conditions for palladium-catalyzed amination reactions applicable to the synthesis of nitroarylamine structures.

| Reaction Type | Catalyst System (Pd Source / Ligand) | Typical Base | Substrate Scope | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination (Aryl Halide) | Pd(OAc)₂ or Pd₂(dba)₃ / Biarylphosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Aryl chlorides, bromides, triflates with primary/secondary amines, ammonia equivalents. organic-chemistry.orgcmu.edu | Broad functional group tolerance, including nitro groups. numberanalytics.com Mild reaction conditions. |

| Denitrative Amination (Nitroarene) | Pd(acac)₂ / BrettPhos or other dialkyl(biaryl)phosphines | K₃PO₄, CsF | Nitroarenes with diaryl-, aryl-, and alkylamines. nih.govresearchgate.net | Uses readily available nitroarenes as starting materials; avoids halide precursors. organic-chemistry.org |

Similarly, the Suzuki-Miyaura coupling can be employed to construct the carbon skeleton of more complex analogues. This reaction traditionally couples an aryl halide with an organoboron compound. youtube.com More recently, the development of methods for the Suzuki-Miyaura coupling of nitroarenes, where the nitro group is displaced, provides a powerful tool for C-C bond formation, further expanding the synthetic possibilities. organic-chemistry.org

Other Metal-Mediated Transformations for Aromatic Amines and Nitro Compounds

While palladium catalysis is dominant, other transition metals, particularly nickel and copper, offer effective and sometimes complementary routes for the synthesis of aromatic amines and the transformation of nitro compounds.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems. Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides and can exhibit different selectivity patterns. youtube.com Recent developments have led to robust Ni/Pd bimetallic systems capable of domino reactions, such as a reduction-C-N coupling where a nitro compound is coupled with an aryl halide and the nitro group is simultaneously reduced. nih.gov Such a process could be adapted to synthesize analogues of this compound where the nitro group is converted to an amine in a one-pot sequence.

Copper-catalyzed amination, known as the Ullmann condensation, is the classical method for C-N bond formation. While it traditionally requires harsh reaction conditions (high temperatures), modern advancements using specific ligands have led to milder protocols. youtube.com Copper catalysis remains a cost-effective and synthetically valuable option, especially in industrial applications.

The following table outlines key aspects of these alternative metal-catalyzed methodologies.

| Metal | Reaction Type | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|

| Nickel | Buchwald-Hartwig-type Amination | Ni(COD)₂ or NiCl₂(dme) / NHC ligands or phosphines (e.g., BINAP) | Effective for challenging substrates like aryl chlorides; can offer different selectivity compared to palladium. youtube.com |

| Nickel/Palladium | Domino Reduction/C-N Coupling | Bimetallic Ni/Pd nanoparticles on a support | Enables multi-step transformations in one pot, such as the coupling and reduction of nitroarenes. nih.gov |

| Copper | Ullmann Condensation/Coupling | CuI, Cu₂O / Proline, diamines, or other ligands | Cost-effective alternative to palladium; modern protocols allow for milder conditions than traditional methods. youtube.com |

These advanced methodologies, characterized by their catalytic nature and tolerance for diverse functional groups, are instrumental in the modern synthesis of complex molecules like this compound and its structural analogues.

Mechanistic Investigations of Reactions Involving 3 Nitro 2,4 Dimethyl Benzylamine

Reactivity of the Nitro Group in Aromatic Systems

The nitro group (-NO2) is a powerful modulator of reactivity in aromatic compounds. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature significantly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.comfiveable.me

Reductive Transformations of Aromatic Nitro Groups to Amino Functionalities

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental and widely utilized transformation in organic synthesis. acs.orgyoutube.com This reaction provides a valuable route to introduce an amino group onto an aromatic ring. acs.org

The conversion of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.com Catalytic hydrogenation typically employs catalysts such as palladium or platinum on a carbon support (Pd/C or Pt/C) in the presence of hydrogen gas. numberanalytics.comyoutube.com The mechanism of catalytic reduction involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group, ultimately yielding the amine. numberanalytics.com Non-noble metal catalysts, such as those based on nickel, have also been investigated, with mechanistic studies suggesting a pathway involving the initial dissociation of the N-O bonds. rsc.orgbohrium.com

Chemical reduction methods often utilize metals like iron (Fe) in the presence of an acid, such as hydrochloric acid (HCl), or other reducing agents like sodium borohydride (B1222165) (NaBH4) or samarium(0) metal. youtube.comrsc.orgorganic-chemistry.org The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. numberanalytics.commdpi.com The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. numberanalytics.com For instance, under specific conditions, the reduction can be stopped at the hydroxylamine stage. numberanalytics.com

The general pathway for the reduction of an aromatic nitro compound (Ar-NO2) to an arylamine (Ar-NH2) can be summarized as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby opening up a wide range of subsequent synthetic possibilities. csbsju.edu

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reducing Agent | Catalyst/Conditions | Product |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Primary Amine |

| Hydrogen (H₂) | Platinum on Carbon (Pt/C) | Primary Amine |

| Iron (Fe) | Hydrochloric Acid (HCl) | Primary Amine |

| Tin (Sn) | Hydrochloric Acid (HCl) | Primary Amine |

| Sodium Dithionite (Na₂S₂O₄) | Primary Amine | |

| Sodium Borohydride (NaBH₄) | Various Catalysts | Primary Amine |

Role of the Nitro Group as an Electron-Withdrawing Moiety in Reaction Pathways

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. fiveable.menih.govlibretexts.org This electron-withdrawing nature has profound consequences on the reactivity of the aromatic ring.

The strong electron-withdrawing character of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. numberanalytics.comfiveable.me By pulling electron density away from the ring, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. numberanalytics.comfiveable.me The deactivating effect is so pronounced that it can significantly slow down or even halt further electrophilic substitution. csbsju.edu

Conversely, the electron-deficient nature of the nitro-substituted aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.comlibretexts.org The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, particularly when positioned ortho or para to the leaving group. libretexts.org This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group by a nucleophile.

Furthermore, the nitro group can influence the acidity of protons on adjacent atoms. For example, the presence of a nitro group can increase the acidity of benzylic protons. fiveable.menih.gov The strong electron-withdrawing ability of the nitro group can also play a role in directing the stereochemical outcome of certain reactions.

Reactivity of the Benzylamine (B48309) Moiety

The benzylamine moiety in 3-Nitro-2,4-dimethyl-benzylamine possesses its own distinct reactivity, primarily centered on the nucleophilic primary amine and the benzylic carbon.

Nucleophilic Character and Reactivity of the Primary Amine Group

The primary amine group (-NH2) in the benzylamine moiety is nucleophilic due to the lone pair of electrons on the nitrogen atom. acs.org This nucleophilicity allows it to participate in a wide range of reactions. Primary amines can react with various electrophiles, including alkyl halides, acyl chlorides, and aldehydes/ketones.

The nucleophilicity of amines generally correlates with their basicity, with more basic amines being more nucleophilic. masterorganicchemistry.com However, steric hindrance can also play a significant role, with bulkier amines exhibiting reduced nucleophilicity. masterorganicchemistry.com The reactivity of primary amines like benzylamine can be compared to other amines to understand their relative nucleophilic strength. nih.gov For instance, secondary amines are often found to be more nucleophilic than primary amines. masterorganicchemistry.com

Common reactions involving the primary amine group include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Iminé Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This is a particularly important reaction for aromatic amines, as the diazonium group can be subsequently replaced by a wide variety of other functional groups. libretexts.org

Reactions at the Benzylic Carbon Center

The benzylic carbon, the carbon atom directly attached to the aromatic ring, is a site of enhanced reactivity. chemistrysteps.comyoutube.com This heightened reactivity is due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations, carbanions, and radicals, through resonance. chemistrysteps.com

Reactions at the benzylic position can be initiated by creating a reactive intermediate at this site. For example, free radical halogenation can introduce a halogen atom at the benzylic position, which can then be a leaving group for subsequent nucleophilic substitution reactions. youtube.com

Oxidation of the benzylic carbon is also a common transformation. Strong oxidizing agents can oxidize a benzylic C-H bond to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

Intramolecular Cyclization Pathways

The presence of both a nitro group and a benzylamine moiety within the same molecule, as in this compound, opens up the possibility of intramolecular reactions. Under appropriate conditions, these functional groups can react with each other to form cyclic structures.

One potential pathway involves the reduction of the nitro group to a reactive intermediate, such as a nitroso group, which can then undergo an intramolecular cyclization with the amine. For example, the reduction of 2-nitrobenzylamines can lead to the formation of indazoles through the spontaneous cyclization and aromatization of the intermediate nitrosobenzylamine. chemrxiv.org This type of reaction highlights the potential for generating heterocyclic ring systems from appropriately substituted nitroaromatics.

Another possibility involves the intramolecular redox cyclization where the nitro group acts as an internal oxidant. For instance, the reaction of 2-nitrobenzyl alcohol with benzylamine can lead to the formation of cinnolines through a process involving an intramolecular redox reaction, condensation, and subsequent cyclization and aromatization. nih.govrsc.orgresearchgate.net While this specific example involves a benzyl (B1604629) alcohol, it illustrates the principle of intramolecular reactions involving a nitro group and another functional group on the same or a reacting molecule.

The feasibility of such intramolecular cyclizations for this compound would depend on the specific reaction conditions and the relative positioning of the functional groups, which dictates the stability of the resulting cyclic product.

Formation of Heterocyclic Ring Systems from Substituted Nitrobenzylamines

Information not available for this compound.

Stereochemical Aspects of Cyclization Reactions

Information not available for this compound.

Derivatization Strategies and Functional Group Transformations of 3 Nitro 2,4 Dimethyl Benzylamine

Formation of Amide and Imine Derivatives

The primary amine functionality of 3-Nitro-2,4-dimethyl-benzylamine is a key site for the formation of amide and imine derivatives, which are pivotal in the synthesis of various organic compounds.

The synthesis of amides from this compound has been documented in patent literature. google.comgoogle.comgoogle.com One specific example involves the reaction of crude this compound with an acyl chloride, namely 2,2-dimethyl-propionic acid chloride. google.comgoogle.comgoogle.com This acylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.comgoogle.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. The resulting N-(3-nitro-2,4-dimethylbenzyl)pivalamide is formed in this process. google.comgoogle.comgoogle.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| This compound | 2,2-dimethyl-propionic acid chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | N-(3-nitro-2,4-dimethylbenzyl)pivalamide | google.comgoogle.comgoogle.com |

While specific examples of imine formation directly from this compound are not prevalent in the reviewed literature, the general principles of imine synthesis are well-established. google.com The primary amine can react with aldehydes or ketones in a condensation reaction to form the corresponding imine, also known as a Schiff base. This reaction is often catalyzed by an acid or a base and typically involves the removal of water to drive the reaction to completion. Given the reactivity of the primary amine, it is highly probable that this compound would readily undergo this transformation with a variety of carbonyl compounds.

Alkylation and Acylation of the Amine Functionality

The nitrogen atom of the benzylamine (B48309) group in this compound is nucleophilic and can be readily alkylated and acylated.

As discussed previously, acylation with acyl chlorides is a proven method for modifying this compound. google.comgoogle.comgoogle.com This reaction introduces an acyl group onto the nitrogen atom, forming a stable amide linkage. The use of different acylating agents would allow for the introduction of a wide variety of functional groups, thereby tuning the properties of the resulting molecule.

N-alkylation of the amine functionality is another important transformation. While specific examples for this compound are not detailed in the available literature, general methods for the N-alkylation of benzylamines are applicable. These methods include reacting the amine with alkyl halides, where the amine acts as a nucleophile, displacing the halide. To avoid over-alkylation to the tertiary amine or even a quaternary ammonium (B1175870) salt, the reaction conditions, such as stoichiometry and temperature, need to be carefully controlled. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for introducing alkyl groups with high selectivity.

Transformations Involving the Aromatic Ring Substituents (e.g., Methyl Groups)

The aromatic ring of this compound possesses two methyl groups and a nitro group, which can also be sites for further chemical transformations. The directing effects of these substituents play a crucial role in any electrophilic aromatic substitution reactions. The methyl groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator.

Transformations of the methyl groups themselves are also a possibility. For instance, the benzylic methyl groups can potentially be halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a reactive handle for further synthetic manipulations. Oxidation of the methyl groups to carboxylic acids is another potential transformation, although this would require harsh conditions that might also affect other functional groups in the molecule.

Complexation with Transition Metals for Catalytic Applications

Benzylamine derivatives are known to act as ligands, forming coordination complexes with various transition metals. The nitrogen atom of the primary amine in this compound has a lone pair of electrons that can be donated to a metal center. While there is no specific literature detailing the complexation of this particular compound, its structural features suggest it could form stable complexes.

Computational and Theoretical Studies of 3 Nitro 2,4 Dimethyl Benzylamine

Quantum Chemical Analyses of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the relationship between a molecule's three-dimensional structure and its electronic properties. These calculations provide a static, ground-state view of the molecule, forming the basis for predicting its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Applications in Conformation and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms, known as the ground-state conformation. By calculating the total electronic energy for different spatial arrangements, DFT can map out the potential energy landscape, identifying stable conformers and the energy barriers between them.

Table 1: Illustrative Geometric Parameters Calculated by DFT (Note: This table is a hypothetical representation for 3-Nitro-2,4-dimethyl-benzylamine, based on typical DFT results for similar molecules like substituted nitrobenzenes. globalresearchonline.net)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-NO2 | ~1.48 Å |

| Bond Length | C-CH2 | ~1.51 Å |

| Bond Length | N-O (Nitro) | ~1.22 Å |

| Bond Angle | O-N-O | ~124° |

| Dihedral Angle | C-C-N-O | Variable (defines nitro group twist) |

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analyses

Molecular Orbital Theory (MOT) describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. For this compound, the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, making the molecule a potential electrophile. The benzylamine (B48309) and methyl groups, being electron-donating, would raise the HOMO energy. FMO analysis provides quantitative values for these orbitals and helps visualize where these orbitals are located on the molecule, identifying likely sites for nucleophilic and electrophilic attack. For example, a DFT study on a nitrobenzylidene derivative found a HOMO-LUMO gap of 2.96 eV, indicating significant charge transfer interactions within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: This table presents typical values for substituted nitroaromatics to illustrate the concept. nih.govresearchgate.net)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 3.0 to 5.0 |

| Electrophilicity Index (ω) | Measures electrophilic power | >1.5 (Moderate to Strong) |

Investigation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. It allows researchers to visualize the transformation from reactants to products, identify high-energy intermediates, and calculate the energy barriers that control reaction rates.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory provides a framework for understanding reaction rates based on the properties of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate the geometry and energy of these fleeting structures. By identifying the reactants, products, and the transition state(s) connecting them, a complete reaction pathway can be elucidated.

Solvent Effects and Catalytic Influences on Reaction Energetics

Reactions are rarely carried out in a vacuum; they occur in a solvent and are often aided by a catalyst. Computational models can account for these environmental factors. Solvent effects are typically modeled using either implicit models, which treat the solvent as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. These models can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction energetics.

Catalytic influences are studied by including the catalyst directly in the computational model. For instance, in the cyclopalladation of N,N-dimethylbenzylamine, computational studies can explore how a palladium catalyst interacts with the amine to facilitate C-H activation. researchgate.net The model would show how the catalyst lowers the activation energy of the reaction. For this compound, a computational study could model its synthesis or subsequent reactions in different solvents like ethanol (B145695) or DMSO to predict optimal conditions, or it could investigate the mechanism of a palladium-catalyzed cross-coupling reaction at one of the ring positions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A key validation of computational methods is their ability to predict spectroscopic properties that match experimental measurements. This correlation provides confidence in the accuracy of the computed molecular structure and electronic properties.

DFT calculations can predict a variety of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra.

Vibrational Spectra (IR/Raman): Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method and to improve agreement with experimental data. globalresearchonline.net

NMR Spectra: The chemical shifts of atoms like ¹H and ¹³C can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.gov

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. nih.gov This helps in interpreting the observed color and electronic behavior of the compound.

In a study of a nitrobenzylidene derivative, TD-DFT calculations predicted electronic transitions at 388 nm and 495 nm, which aligned well with experimental observations. nih.gov For this compound, such calculations would predict its characteristic IR peaks (e.g., N-O stretching, N-H stretching), the chemical shifts for its aromatic and methyl protons, and its UV-Vis absorption maxima, providing a complete, theoretical spectroscopic profile.

Basicity and Acidity Predictions for Amine and Nitro Functionalities

Basicity of the Amine Functionality

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This can be quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. alfa-chemistry.com

In this compound, the amine is a benzylamine derivative. The basicity of benzylamine (pKa of its conjugate acid is approximately 9.33) is a good starting point for our analysis. nih.govechemi.comdrugbank.comchemicalbook.com The substituents on the benzene (B151609) ring—a nitro group and two methyl groups—will modulate this basicity through inductive and resonance effects.

Methyl Groups: The two methyl groups at the 2- and 4-positions are electron-donating groups (EDGs) through a positive inductive effect (+I) and hyperconjugation. This increases the electron density on the benzene ring and, by extension, on the benzylic carbon, which in turn slightly increases the basicity of the amine group. For instance, the pKa of 2,4-dimethylaniline (B123086) is 4.89, which is higher than that of aniline (B41778) (pKa = 4.6), indicating the base-strengthening effect of the two methyl groups. guidechem.comcookechem.com

Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group (EWG) due to its negative inductive (-I) and negative resonance (-R) effects. quora.com An EWG at the meta position, like in 3-nitroaniline (B104315) (pKa = 2.47), significantly decreases the basicity of the amino group compared to aniline (pKa = 4.6). echemi.comnih.govwikipedia.org Similarly, the pKa of 4-nitrobenzylamine's conjugate acid is predicted to be around 8.36, which is lower than that of benzylamine, showcasing the base-weakening effect of the nitro group. chemicalbook.com

In this compound, these opposing electronic effects will compete. The strong electron-withdrawing nature of the nitro group at the meta position is expected to have a more dominant effect in decreasing the basicity than the electron-donating methyl groups will have in increasing it. Therefore, the pKa of the conjugate acid of this compound is predicted to be lower than that of benzylamine (9.33) and likely slightly lower than that of N,N-dimethylbenzylamine (pKa around 8.9-9.0). chemicalbook.comfoodb.cawikidata.orgnih.gov

Predicted Basicity of this compound

| Compound | Functional Groups | Influencing Factors | Predicted pKa (Conjugate Acid) |

|---|

Reference pKa Values for Basicity Prediction

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Benzylamine | 9.33 | nih.govechemi.comdrugbank.comchemicalbook.com |

| N,N-Dimethylbenzylamine | ~8.9 - 9.02 | chemicalbook.comfoodb.cawikidata.orgnih.gov |

| 4-Nitrobenzylamine | ~8.36 | chemicalbook.com |

| Aniline | 4.6 | quora.com |

| 3-Nitroaniline | 2.47 | echemi.comnih.govwikipedia.org |

Acidity of the Nitro Functionality

The nitro group itself does not have a readily ionizable proton. However, the carbon atom alpha to the nitro group can exhibit acidic properties, especially in nitroalkanes, due to the strong electron-withdrawing nature of the nitro group which stabilizes the resulting conjugate base (a nitronate). sarthaks.combrainly.inwikipedia.org The aqueous pKa values for simple nitroalkanes are around 11. wikipedia.org

In the case of this compound, the nitro group is attached to an aromatic ring, not an aliphatic carbon with alpha-hydrogens. Aromatic C-H bonds are generally much less acidic than aliphatic C-H bonds alpha to a nitro group. Therefore, the direct deprotonation of a ring hydrogen is highly unlikely under normal aqueous conditions.

The "acidity" of the nitro group in this context is more about its powerful electron-withdrawing influence on other parts of the molecule rather than its own ability to donate a proton. This electron-withdrawing character is a key factor in reducing the basicity of the amine group, as discussed above. There are no readily abstractable protons alpha to the nitro group that would give it significant acidic character in the Brønsted-Lowry sense.

Applications of 3 Nitro 2,4 Dimethyl Benzylamine As a Synthetic Precursor in Complex Chemical Synthesis

Precursor for Nitrogen-Containing Heterocycles

The presence of both a nitro group and a benzylamine (B48309) group in ortho positions makes 3-Nitro-2,4-dimethyl-benzylamine a promising starting material for the synthesis of fused nitrogen-containing heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Indazole Derivatives

The synthesis of indazole derivatives can be achieved through the reductive cyclization of ortho-nitrobenzylamines. In this process, the nitro group is reduced to a nitroso or amino group, which then undergoes an intramolecular condensation with the adjacent benzylamine to form the indazole ring system. For this compound, this would involve the initial reduction of the nitro group, followed by cyclization to yield dimethyl-substituted indazoles.

Recent advancements have demonstrated enzymatic routes for indazole formation, where nitroreductases convert 2-nitrobenzylamine derivatives into reactive nitrosobenzylamine intermediates that spontaneously cyclize. chemrxiv.orgchemrxiv.org This biocatalytic approach offers a sustainable pathway for such transformations. chemrxiv.orgchemrxiv.org

Table 1: Plausible Synthesis of a Dimethyl-Indazole Derivative

| Reactant | Reagents and Conditions | Product |

| This compound | 1. Nitroreductase (e.g., NfsA) 2. Spontaneous cyclization | 4,5-Dimethyl-1H-indazole |

Construction of Quinazoline (B50416) and Related Scaffolds

Quinazoline and its derivatives are another important class of nitrogen-containing heterocycles with a broad range of biological activities. A common synthetic route to quinazolines involves the condensation of an ortho-aminobenzylamine with a suitable one-carbon source, such as an aldehyde or formic acid.

In the case of this compound, a preliminary reduction of the nitro group to an amine is necessary to generate the required ortho-aminobenzylamine intermediate, 2-Amino-3,5-dimethyl-benzylamine. This intermediate can then be reacted with various electrophiles to construct the quinazoline core. The synthesis of quinazolines from 2-aminobenzylamines has been reported under various conditions, including transition-metal-free oxidative coupling. nih.govrsc.org

Table 2: Proposed Synthesis of a Dimethyl-Quinazoline Derivative

| Reactant | Reagents and Conditions | Product |

| 2-Amino-3,5-dimethyl-benzylamine (from reduction of this compound) | R-CHO (Aldehyde), Oxidant (e.g., O2, I2) | 2-R-5,7-Dimethyl-quinazoline |

Intermediate in the Synthesis of Functional Organic Materials

Nitro-containing compounds are widely utilized as building blocks in the synthesis of functional organic materials due to the versatile reactivity of the nitro group. mdpi.commdpi-res.com The nitro group can act as an electron-withdrawing group, influencing the electronic properties of the molecule, and can also be transformed into other functional groups. nih.gov The benzylamine moiety provides a site for polymerization or grafting onto surfaces.

The combination of the nitro and benzylamine functionalities in this compound makes it a candidate for incorporation into polymers or other materials where charge-transfer properties or specific binding interactions are desired. For instance, the aromatic ring system could be functionalized further to create dyes, nonlinear optical materials, or components of molecular sensors.

Role in Multi-Step Total Syntheses of Advanced Organic Molecules

In the context of multi-step total synthesis, a molecule like this compound can serve as a valuable starting material or intermediate. The functional groups present offer multiple handles for chemical modification. The reduction of the nitro group to an amine, followed by diazotization, allows for the introduction of a wide range of substituents on the aromatic ring. libretexts.orglumenlearning.comlibretexts.org The benzylamine can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures.

The specific substitution pattern of the methyl and nitro groups can direct further electrophilic aromatic substitution reactions, providing regiochemical control during the elaboration of the molecular framework. This controlled functionalization is a key aspect of designing efficient total syntheses of complex natural products and other advanced organic molecules. libretexts.orglumenlearning.comlibretexts.org

Q & A

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals. Identify reactive sites (e.g., nitro group’s LUMO for nucleophilic attack) and simulate transition states for proposed reactions (e.g., catalytic hydrogenation). Validate predictions with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.